Pro-leu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Pro-Leu plays a crucial role in peptide synthesis, which involves the creation of short chains of amino acids. Scientists utilize Pro-Leu as a starting point for peptide chain formation due to its specific chemical properties. The proline residue in Pro-Leu offers a rigid structure, influencing the conformation of the attached peptide chain and aiding in the overall synthesis process [].

Protein Structure Analysis

Pro-Leu can be employed as a probe in protein structure analysis. By strategically attaching Pro-Leu to specific locations within a protein's structure, researchers can gain insights into protein folding and dynamics. The presence of Pro-Leu can influence how a protein folds and interacts with other molecules [].

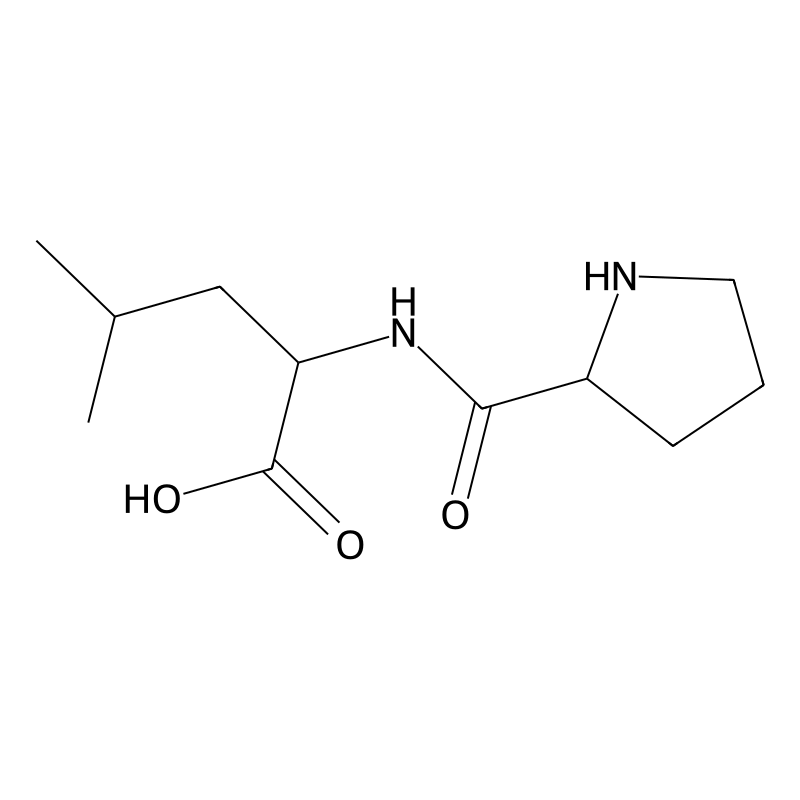

Pro-leu, also known as L-prolyl-L-leucine, is a dipeptide composed of two amino acids: proline and leucine. It is classified as an organic compound and is notable for its role as a metabolite in various biological systems. The molecular formula of Pro-leu is , and it features a peptide bond connecting the carboxyl group of proline to the amino group of leucine. This compound is not naturally occurring in significant quantities but can be found in individuals exposed to it or its derivatives, marking its relevance in the human exposome—the totality of environmental exposures affecting health throughout a lifetime .

As mentioned earlier, Pro-Leu's primary significance lies in its role as a model compound. Studies have employed Pro-Leu to investigate protein folding mechanisms, particularly the influence of proline's rigid structure on peptide conformation []. Pro-Leu can also be used to study enzyme specificity, where researchers analyze how enzymes interact with this dipeptide compared to other substrates.

- Hydrolysis: Under acidic or basic conditions, Pro-leu can be hydrolyzed to yield free proline and leucine.

- Peptide Bond Formation: It can undergo further reactions to form larger peptides through additional condensation reactions with other amino acids.

- Modification Reactions: The amino and carboxyl groups can be modified through acylation or alkylation, leading to derivatives with altered properties.

The stability of Pro-leu under physiological conditions makes it a useful model for studying peptide behavior and interactions.

Pro-leu exhibits various biological activities that contribute to its significance in research:

- Metabolic Role: As a dipeptide, it may play a role in metabolic pathways involving protein synthesis and degradation.

- Potential Therapeutic Effects: Research indicates that compounds similar to Pro-leu may possess anti-inflammatory properties and could be beneficial in treating conditions such as arthritis and cancer due to their ability to inhibit collagenase activity .

- Biological Interactions: Pro-leu's structure allows it to interact with various enzymes and receptors, potentially influencing signaling pathways within cells.

The synthesis of Pro-leu typically involves solid-phase peptide synthesis or solution-phase methods. Key steps include:

- Protection of Functional Groups: The amino group of proline is often protected using a benzyloxycarbonyl (Z) group to prevent unwanted reactions during synthesis.

- Coupling Reaction: The protected proline is coupled with leucine using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

- Deprotection: The protective group is removed under mild acidic conditions to yield the final dipeptide.

These methods allow for the production of high-purity Pro-leu suitable for research applications.

Pro-leu has several applications across various fields:

- Biochemical Research: It serves as a building block for synthesizing more complex peptides and proteins, facilitating studies on protein structure and function.

- Pharmaceutical Development: Due to its potential therapeutic properties, Pro-leu is investigated for use in drug formulations aimed at treating diseases associated with collagen degradation.

- Model Systems: It is used in studies examining protein folding and enzyme-substrate interactions, providing insights into fundamental biochemical processes .

Studies on Pro-leu interactions focus on its role with enzymes, particularly collagenases. The hydroxamic acid derivatives of similar compounds have been shown to inhibit these enzymes by chelating zinc ions at their active sites. This inhibition can prevent collagen breakdown, making Pro-leu and its derivatives valuable in understanding tissue remodeling processes and developing treatments for degenerative diseases .

Several compounds share structural similarities with Pro-leu, each offering unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Z-Pro-Leu-Gly-NH2 | Peptide | Contains an additional glycine residue; used in enzyme studies. |

| Z-Pro-Leu-Ala-NHOH | Tripeptide Hydroxamic Acid | Exhibits collagenase inhibitory activity; potential therapeutic applications. |

| Cyclo(Pro-Leu) | Cyclic Dipeptide | Derived from marine sources; studied for anticancer properties. |

| Arg-Pro-Leu | Peptide | Contains arginine; involved in signaling pathways. |

Pro-leu's uniqueness lies in its specific amino acid composition and its role as a metabolite, which distinguishes it from other dipeptides that may not exhibit the same biological activities or therapeutic potentials .

Molecular Formula and Weight Analysis

Pro-Leu, scientifically designated as L-prolyl-L-leucine, represents a dipeptide compound formed through the condensation of L-proline and L-leucine amino acid residues [1] . The molecular formula C₁₁H₂₀N₂O₃ indicates the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 228.29 grams per mole [1] [3] [4].

The molecular weight analysis reveals that Pro-Leu falls within the typical range for dipeptides, with its mass distribution reflecting the combined contributions of the proline cyclic structure and the leucine branched aliphatic chain . The compound exhibits a relatively compact molecular architecture due to the rigid pyrrolidine ring system of proline, which constrains the overall molecular flexibility compared to linear dipeptides .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Monoisotopic Mass | 228.147392 |

| Average Mass | 228.292 |

Stereochemistry and Configurational Isomers

L-Prolyl-L-Leucine Configuration

The predominant naturally occurring form of Pro-Leu exists in the L-prolyl-L-leucine configuration, where both amino acid residues maintain their L-stereochemistry [1] [3]. The proline residue adopts the (2S)-pyrrolidine-2-carboxyl configuration, while the leucine component maintains the (2S)-4-methyl-pentanoic acid stereochemistry [3] [6]. This specific stereochemical arrangement represents the biologically active form commonly encountered in peptide synthesis and metabolic processes .

The L-prolyl-L-leucine configuration exhibits distinct conformational preferences due to the rigid pyrrolidine ring structure of proline, which significantly influences the peptide backbone geometry [7] [8]. Crystallographic analysis demonstrates that the peptide linkage adopts a trans conformation, with the pyrrolidine ring existing in an envelope conformation [8].

Alternative Stereoisomers

While the L-prolyl-L-leucine form represents the most common configuration, alternative stereoisomers theoretically exist through variations in the chirality of either amino acid component [9] [10]. These alternative forms include D-prolyl-L-leucine, L-prolyl-D-leucine, and D-prolyl-D-leucine configurations, each exhibiting distinct stereochemical properties and biological activities [11].

The D-prolyl-containing variants have been investigated in specialized applications, particularly in the design of peptidomimetics and pharmaceutical compounds where altered stereochemistry may confer specific biological properties [11]. However, these alternative stereoisomers are not naturally occurring and require synthetic preparation methods.

Structural Characteristics

Two-Dimensional Structure

The two-dimensional structure of Pro-Leu reveals a linear dipeptide arrangement with the proline N-terminus connected to the leucine C-terminus through a peptide bond [1] [3]. The proline component features a five-membered pyrrolidine ring that incorporates the amino nitrogen into the cyclic structure, creating a secondary amine configuration . The leucine residue contributes a branched aliphatic side chain characterized by an isobutyl group containing two terminal methyl substituents [6].

The peptide bond formation occurs through the condensation of the proline carboxyl group with the leucine amino group, resulting in the elimination of water and the creation of an amide linkage . This structural arrangement positions the peptide bond in a planar configuration that significantly influences the overall molecular geometry and conformational flexibility.

Three-Dimensional Conformations

The three-dimensional structure of Pro-Leu exhibits significant conformational constraints imposed by the proline pyrrolidine ring system [7] [8]. Nuclear magnetic resonance studies and molecular dynamics simulations reveal that the proline residue preferentially adopts polyproline type II (PPII) conformations in aqueous solution [12] [13]. This conformational preference contrasts with typical extended β-strand conformations observed in linear dipeptides.

The leucine component demonstrates greater conformational flexibility in its side chain orientation, with torsion angles χ₁ = -59.3°, χ₂₁ = -63.1°, and χ₂₂ = 174.8° observed in crystallographic studies [8]. The overall molecular conformation represents a balance between the rigid proline structure and the flexible leucine side chain, resulting in a semi-extended peptide backbone with restricted rotational freedom around the proline residue.

Crystal Structure Analysis

Crystallographic analysis of L-prolyl-L-leucine monohydrate reveals that the compound crystallizes in the monoclinic space group P2₁ with specific unit cell parameters: a = 6.492 Å, b = 5.417 Å, c = 20.491 Å, and β = 96.59° [8]. The crystal structure demonstrates that the peptide linkage exists in the trans conformation, consistent with the thermodynamically favored arrangement for most peptide bonds.

The pyrrolidine ring adopts an envelope conformation within the crystal lattice, with the crystal structure stabilized through a three-dimensional network of hydrogen bonding interactions [8]. These interactions include N-H···O, O-H···O, and C-H···O hydrogen bonds that contribute to the overall crystal stability and packing arrangement. The presence of water molecules in the crystal structure (monohydrate form) provides additional stabilization through hydration interactions with both the peptide backbone and side chain components.

Nomenclature and Identification Systems

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for Pro-Leu is (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid [3] [6]. This nomenclature precisely describes the stereochemical configuration and connectivity of the dipeptide structure. The systematic name indicates the (2S) stereochemistry at both chiral centers, the pyrrolidine ring system of the proline component, and the branched methyl substitution pattern of the leucine residue.

Alternative IUPAC-approved designations include L-prolyl-L-leucine, which represents the amino acid-based nomenclature system commonly used in biochemical literature [1] [3]. The condensed peptide notation H-Pro-Leu-OH explicitly indicates the N-terminal amino group (H-), the amino acid sequence (Pro-Leu), and the C-terminal carboxyl group (-OH) [3].

Common Synonyms and Identifiers

Pro-Leu is known by several common synonyms and identifiers across different scientific databases and literature sources [1] [3] [6]. The most frequently encountered designations include Pro-Leu, L-Pro-L-Leu, and prolylleucine. In German scientific literature, the compound appears as Prolylleucin, while French sources utilize the term prolylleucine [6].

Sequence-based identifiers represent the dipeptide using single-letter amino acid codes, resulting in the designation PL [3]. The HELM (Hierarchical Editing Language for Macromolecules) notation describes the compound as PEPTIDE1{P.L}$$$$, providing a standardized format for computational applications [3]. Additional synonyms include H₂N-Pro-Leu-OH and various stereochemical descriptors that emphasize the L-configuration of both amino acid components.

Solubility Characteristics

The solubility behavior of prolyl-leucine demonstrates remarkable temperature and salt concentration dependence, making it a fascinating subject for thermodynamic studies. Comprehensive solubility measurements conducted across multiple temperature ranges reveal intricate molecular interactions in aqueous systems.

Temperature-Dependent Solubility Profiles

Detailed thermodynamic investigations have established that prolyl-leucine exhibits enhanced solubility with increasing temperature across the range of 288.15 to 313.15 K (15°C to 40°C) [1] [2] [3]. The solubility measurements, conducted using precision vibrating tube densimetry, demonstrate systematic increases in molecular dissolution as thermal energy increases. These temperature-dependent variations reflect the underlying enthalpic and entropic contributions to the dissolution process [4].

The volumetric studies reveal that apparent molar volumes of prolyl-leucine solutions exhibit negative slopes at lower temperatures while transitioning to positive values at higher temperatures [4]. This transition indicates a fundamental change in solute-solvent interactions, with hydrophobic interactions dominating at lower temperatures and electrostatic interactions becoming more prominent as temperature increases.

Salt Effects and Ionic Interactions

Sodium chloride demonstrates a pronounced salting-in effect on prolyl-leucine solubility, with increasing salt concentrations systematically enhancing dipeptide dissolution [1] [2] [3]. The salting-in coefficients and standard free energies of transfer from water to aqueous sodium chloride solutions have been quantitatively determined, providing insights into the electrostatic and hydrophobic domains within the hydration shells.

The experimental observations indicate that sodium chloride concentrations ranging from 0.1 to 1.0 mol·kg⁻¹ progressively increase prolyl-leucine solubility across all investigated temperatures [1] [2] [3]. This behavior contrasts with the salting-out effects observed for many organic compounds, suggesting unique electrostatic stabilization mechanisms specific to this dipeptide structure.

Thermodynamic Parameters

Standard enthalpies and entropies of transfer have been calculated from temperature-dependent solubility data, revealing the molecular mechanisms underlying dissolution processes [1] [2] [3]. The negative limiting partial molar isobaric expansions indicate predominant structure-making behavior of the solute, with decreasing absolute values as temperature increases pointing to reduced water structure perturbation at elevated temperatures [4].

Spectroscopic Properties

The spectroscopic characteristics of prolyl-leucine encompass multiple analytical domains, providing detailed insights into molecular structure and electronic transitions.

Ultraviolet Absorption Characteristics

Prolyl-leucine exhibits characteristic ultraviolet absorption with a maximum around 205 nm, attributed to the carboxyl chromophore typical of amino acid derivatives [5]. This absorption represents π→π* transitions within the peptide backbone and carboxylate functional groups. The extinction coefficient and precise wavelength positioning provide valuable fingerprints for quantitative analysis and structural characterization.

Studies on related amino acid systems demonstrate that charged amino acid residues can produce absorption extending beyond 320 nm through charge transfer transitions [6]. These transitions involve spatially proximal interactions between charged groups, potentially relevant to prolyl-leucine behavior in specific pH environments.

Infrared Spectroscopic Features

Infrared spectroscopy of prolyl-leucine reveals distinctive absorption patterns corresponding to fundamental vibrational modes. The infrared decomposition point occurs at 159-165°C, marking the onset of thermal degradation processes [7] [8]. This temperature range represents the thermal stability limit for structural integrity maintenance.

The infrared spectrum exhibits characteristic amide I bands around 1650-1680 cm⁻¹, amide II bands near 1550 cm⁻¹, and carboxylate stretching modes in the 1400-1600 cm⁻¹ region. These spectroscopic signatures provide definitive structural confirmation and enable monitoring of conformational changes under varying environmental conditions [9].

Nuclear Magnetic Resonance Properties

Carbon-13 nuclear magnetic resonance studies on related proline-containing dipeptides reveal complex conformational dynamics and aggregation phenomena [10]. Prolyl-leucine systems demonstrate pH-dependent chemical shift variations, indicating protonation state changes and potential intermolecular association behaviors.

The proline residue introduces unique conformational constraints due to its cyclic structure, affecting both cis-trans isomerization kinetics and overall molecular flexibility [11]. These factors contribute to distinctive nuclear magnetic resonance signatures that differentiate prolyl-leucine from other dipeptide systems.

Mass Spectrometric Fragmentation

Mass spectrometric analysis reveals characteristic fragmentation patterns specific to proline-containing peptides [12] [13]. Ultraviolet photodissociation at 213 nm produces unusual product ions corresponding to (y-2), (a+2), and (b+2) fragment types, distinctive signatures not observed for non-proline peptides or at different wavelengths [12].

The fragmentation pathways involve carbon-carbon and carbon-nitrogen bond activation proximate to the proline residue, reflecting the unique electronic properties imparted by the pyrrolidine ring structure [12]. These patterns provide valuable structural confirmation and enable sensitive detection in complex biological matrices.

pH-Dependent Behavior

The pH-dependent properties of prolyl-leucine reflect its amphoteric nature, with multiple ionizable groups contributing to complex acid-base equilibria.

Ionization States and Equilibria

Prolyl-leucine contains two primary ionizable groups: the amino terminus and carboxyl terminus, each exhibiting distinct pKa values. The predicted pKa value of 3.55±0.21 suggests relatively acidic behavior compared to simple amino acids [14]. This acidic character reflects the electronic influence of the proline residue and peptide bond formation on the carboxylate group.

The isoelectric point calculations for dipeptides require consideration of both terminal groups and any side chain ionization. For prolyl-leucine, the absence of ionizable side chains simplifies the analysis, with the isoelectric point determined by the amino and carboxyl termini pKa values [15] [16].

Zwitterion Formation

At physiological pH ranges, prolyl-leucine exists predominantly as a zwitterion, with simultaneous positive and negative charges conferring overall electrical neutrality [16] [17]. The zwitterionic form represents the thermodynamically favored state under neutral conditions, stabilized by intramolecular electrostatic interactions.

The pH range for zwitterion stability depends on the specific pKa values of the ionizable groups. Based on predicted values and structural considerations, prolyl-leucine should exhibit zwitterionic character across a broad pH range, transitioning to cationic forms under acidic conditions and anionic forms under basic conditions [15] [16].

pH-Dependent Stability and Reactivity

Studies on related proline-containing peptides demonstrate significant pH-dependent effects on molecular stability and biological activity [18]. Histidine-containing peptides show 2-8 fold activity increases as pH decreases from 7.4 to 5.5, illustrating the profound impact of protonation states on molecular behavior [18].

For prolyl-leucine, pH variations likely influence conformational preferences, intermolecular associations, and chemical reactivity. The proline residue introduces conformational constraints that may be pH-sensitive, particularly regarding cis-trans isomerization equilibria and overall molecular flexibility [11].

Transport and Biological pH Effects

Dipeptide transport systems demonstrate pH-dependent regulation, with internal pH serving as a controlling factor for uptake mechanisms [19]. The leucyl-leucine transport system shows decreased affinity at increasing external pH values, suggesting that prolyl-leucine may exhibit similar pH-dependent transport characteristics [19].

Stability Parameters

The thermal and chemical stability of prolyl-leucine encompasses multiple degradation pathways and environmental influences.

Thermal Stability Characteristics

Prolyl-leucine demonstrates thermal decomposition beginning around 159-165°C, as evidenced by infrared spectroscopic analysis of the cyclic anhydride form [7] [8]. This thermal stability threshold represents the temperature at which molecular integrity begins to compromise through bond breaking and rearrangement processes.

Comparative studies on proline-containing peptides reveal that thermal decomposition follows complex kinetics involving multiple pathways [20] [21]. Leucine enkephalin demonstrates thermal decomposition between 600-680 K with activation energies of 38.3 kcal/mol, providing benchmarks for understanding prolyl-leucine thermal behavior [20].

The thermal stability of prolyl-leucine benefits from the conformational rigidity imparted by the proline residue [22] [23]. Proline introduction into protein systems often enhances thermal stability through reduced conformational entropy, suggesting similar stabilizing effects in dipeptide systems [22].

Chemical Stability Factors

The chemical stability of prolyl-leucine involves resistance to hydrolysis, oxidation, and other degradative processes. The peptide bond represents the primary site of chemical vulnerability, particularly under extreme pH conditions or in the presence of proteolytic enzymes.

Studies on related dipeptide systems demonstrate that proline-containing sequences exhibit enhanced resistance to certain degradative enzymes [24] [25]. The conformational constraints imposed by proline can reduce enzyme-substrate interactions, providing inherent protection against proteolytic cleavage.

Environmental factors significantly influence chemical stability parameters. Storage under inert atmosphere at room temperature maintains molecular integrity, while exposure to light, oxygen, or extreme temperatures accelerates degradation processes [26].

Aggregation and Association Behavior

Prolyl-leucine exhibits potential for intermolecular association under specific conditions, as suggested by studies on related proline-containing peptides [10]. Carbon-13 nuclear magnetic resonance investigations reveal time-dependent aggregation phenomena in aqueous solutions, particularly at elevated pH values [10].

The aggregation behavior involves slow processes occurring over 3-7 days, with secondary resonances appearing that account for up to 50% of total signal intensity [10]. These associations are reversible upon acidification, indicating pH-dependent equilibria between monomeric and associated forms.

Reactivity Profile

The chemical reactivity of prolyl-leucine encompasses multiple reaction pathways influenced by structural features and environmental conditions.

Enhanced Alpha-Proton Reactivity

Recent investigations reveal that prolyl residues exhibit unusually high alpha-proton acidity compared to other amino acid residues [27]. The kinetic acidity of prolyl alpha-protons shows 3-89 fold enhancement relative to other amino acids in cyclic peptide systems [27].

This enhanced reactivity originates from stereoelectronic effects involving optimal alignment of σ(C-H) and π*(C=O) orbitals facilitated by the pyrrolidine ring constraints [27]. The conformational restrictions imposed by proline predispose the residue toward favorable stereoelectronic interactions that enhance deprotonation rates.

For prolyl-leucine, these reactivity enhancements may influence chemical behavior under basic conditions, potentially accelerating reactions involving alpha-carbon chemistry. The magnitude of enhancement depends on local conformational factors and intermolecular interactions [27].

Oxidative and Reductive Processes

The reactivity profile of prolyl-leucine includes susceptibility to oxidative modifications, particularly at the leucine residue which contains reactive methyl groups . Oxidation reactions may target side chain functionalities, while reduction processes could affect carbonyl groups within the peptide backbone.

Chemical modification studies demonstrate that dipeptides undergo various reaction types including oxidation, reduction, and substitution processes . Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acylating agents for substitution reactions .

Cyclization and Anhydride Formation

Under specific thermal conditions, prolyl-leucine can undergo cyclization to form the corresponding diketopiperazine (cyclic anhydride). This transformation occurs around 159-165°C and represents a significant structural rearrangement with distinct biological and chemical properties [7] [8].

The cyclization process involves intramolecular nucleophilic attack of the amino group on the carboxyl carbon, eliminating water to form the six-membered diketopiperazine ring. This cyclic form exhibits different solubility, stability, and biological activity compared to the linear dipeptide [7].

Enzymatic Reactivity

Prolyl-leucine interacts with various enzymatic systems, both as substrate and inhibitor. The proline residue introduces unique recognition elements that influence enzyme-substrate interactions [25] [29]. Certain peptidases demonstrate enhanced or reduced activity toward proline-containing sequences.

The dipeptide structure provides specific binding determinants for dipeptidyl peptidases and related enzymes involved in peptide metabolism. Understanding these enzymatic interactions provides insights into biological fate and potential therapeutic applications [30].